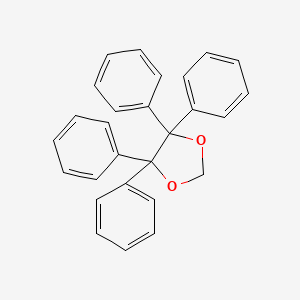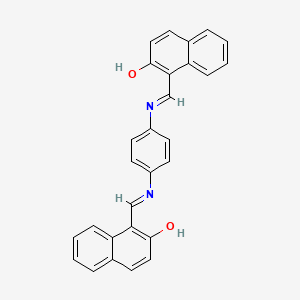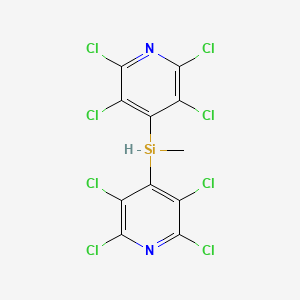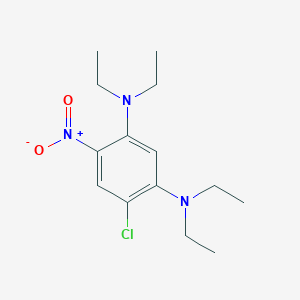
N,N-Dibenzyl-N'-(2,5-dimethylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-DIBENZYL-3-(2,5-XYLYL)UREA is a chemical compound with the molecular formula C23H24N2O. It is known for its unique structure, which includes two benzyl groups and a xylyl group attached to a urea moiety. This compound is often used in early discovery research due to its rare and unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-DIBENZYL-3-(2,5-XYLYL)UREA can be synthesized through various methods. One common approach involves the reaction of benzylamine with 2,5-dimethylbenzyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of 1,1-DIBENZYL-3-(2,5-XYLYL)UREA may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve crystallization or recrystallization techniques to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-DIBENZYL-3-(2,5-XYLYL)UREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl or xylyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding benzyl alcohols and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted ureas.
Applications De Recherche Scientifique
1,1-DIBENZYL-3-(2,5-XYLYL)UREA has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1-DIBENZYL-3-(2,5-XYLYL)UREA involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. This interaction may involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-DIBENZYL-3-(3,4-XYLYL)UREA: Similar structure but with different positioning of the xylyl group.
1,1-DIBENZYL-3-(2,4-XYLYL)UREA: Another isomer with a different xylyl group arrangement.
Uniqueness
1,1-DIBENZYL-3-(2,5-XYLYL)UREA is unique due to its specific arrangement of benzyl and xylyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in research and industrial applications .
Propriétés
Numéro CAS |
86764-33-2 |
|---|---|
Formule moléculaire |
C23H24N2O |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
1,1-dibenzyl-3-(2,5-dimethylphenyl)urea |
InChI |
InChI=1S/C23H24N2O/c1-18-13-14-19(2)22(15-18)24-23(26)25(16-20-9-5-3-6-10-20)17-21-11-7-4-8-12-21/h3-15H,16-17H2,1-2H3,(H,24,26) |
Clé InChI |
FAWLTDQJGLLZAO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


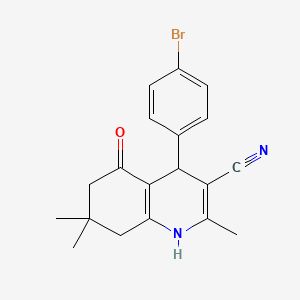

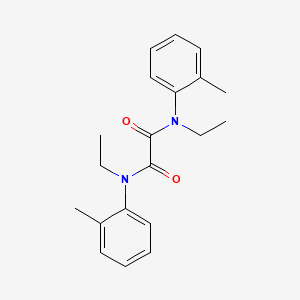
![N-{5-[(3-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N,N'-dimethylurea](/img/structure/B11953112.png)
